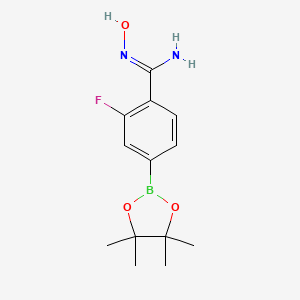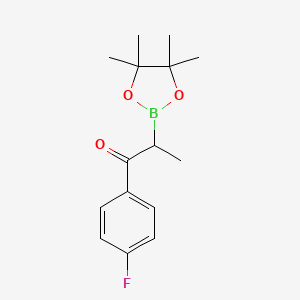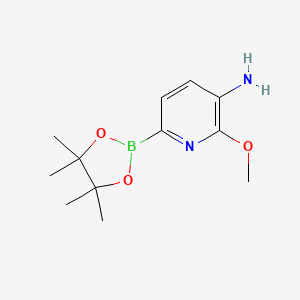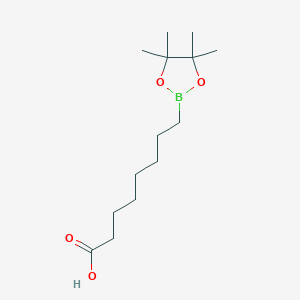
2-Fluoro-N-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide is a compound that combines the unique properties of fluorine, boron, and hydroxyl groups. This compound is significant in various fields of chemistry and medicine due to its unique structure and reactivity. The presence of the boron-containing dioxaborolane ring and the fluorine atom enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then reacted with a boron-containing reagent to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzenecarboximidamides.
Scientific Research Applications
2-Fluoro-N-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s affinity for certain enzymes and receptors, while the boron-containing dioxaborolane ring can form stable complexes with biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a hydroxyl group.
Uniqueness
2-Fluoro-N-hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide is unique due to the combination of fluorine, hydroxyl, and boron-containing dioxaborolane groups. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N'-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFN2O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-9(10(15)7-8)11(16)17-18/h5-7,18H,1-4H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRBLDTFWHCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=NO)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)/C(=N/O)/N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7955148.png)
![(3E)-4-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B7955156.png)
![(3E)-4-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B7955167.png)
![(2E)-3-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7955172.png)
![(2E)-3-[3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7955184.png)
![(2E)-3-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7955190.png)

![(3E)-4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B7955199.png)
![{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]phenyl}methanol](/img/structure/B7955206.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde](/img/structure/B7955213.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine](/img/structure/B7955224.png)
![2-Acetamido-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B7955226.png)


